1-Allylsulfanyl-8,8-dimethyl-8,9-dihydro-6H-7,11-dioxa-2,4,10-triaza-benzo[b]fluorene
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Overview
Description
1-Allylsulfanyl-8,8-dimethyl-8,9-dihydro-6H-7,11-dioxa-2,4,10-triaza-benzo[b]fluorene is a complex heterocyclic compound It features a unique structure that combines sulfur, oxygen, and nitrogen atoms within a fused ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Allylsulfanyl-8,8-dimethyl-8,9-dihydro-6H-7,11-dioxa-2,4,10-triaza-benzo[b]fluorene typically involves multi-step organic reactions. One common approach starts with the preparation of the core benzo[b]fluorene structure, followed by the introduction of the allylsulfanyl group. Key steps may include:
Formation of the benzo[b]fluorene core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the allylsulfanyl group: This step often involves nucleophilic substitution reactions where an allylthiol is reacted with a suitable leaving group on the benzo[b]fluorene core.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of solvents that facilitate the desired reactions.
Temperature and Pressure: Control of reaction temperature and pressure to ensure optimal conditions.
Chemical Reactions Analysis
Types of Reactions: 1-Allylsulfanyl-8,8-dimethyl-8,9-dihydro-6H-7,11-dioxa-2,4,10-triaza-benzo[b]fluorene can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogen or oxygen atoms within the ring system.
Substitution: The allylsulfanyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles.
Major Products:
Oxidation products: Sulfoxides, sulfones.
Reduction products: Reduced nitrogen or oxygen-containing compounds.
Substitution products: Compounds with different functional groups replacing the allylsulfanyl group.
Scientific Research Applications
1-Allylsulfanyl-8,8-dimethyl-8,9-dihydro-6H-7,11-dioxa-2,4,10-triaza-benzo[b]fluorene has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Materials Science: Investigation of its properties for use in organic electronics or as a building block for advanced materials.
Biological Studies: Exploration of its biological activity and potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-Allylsulfanyl-8,8-dimethyl-8,9-dihydro-6H-7,11-dioxa-2,4,10-triaza-benzo[b]fluorene involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-Allylsulfanyl-8,8-dimethyl-8,9-dihydro-6H-7,11-dioxa-2,4,10-triaza-benzo[b]fluorene derivatives: Variants with different substituents on the core structure.
Other benzo[b]fluorene compounds: Compounds with similar fused ring systems but different functional groups.
Uniqueness: this compound stands out due to its specific combination of sulfur, oxygen, and nitrogen atoms within a fused ring system
Properties
CAS No. |
900267-93-8 |
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Molecular Formula |
C17H17N3O2S |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
5,5-dimethyl-15-prop-2-enylsulfanyl-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaene |
InChI |
InChI=1S/C17H17N3O2S/c1-4-5-23-16-14-13(18-9-19-16)11-6-10-8-21-17(2,3)7-12(10)20-15(11)22-14/h4,6,9H,1,5,7-8H2,2-3H3 |
InChI Key |
PYQJZQREMNOCFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=NC3=C(C=C2CO1)C4=C(O3)C(=NC=N4)SCC=C)C |
solubility |
1.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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